![molecular formula C22H15ClN2O4 B2559718 N-[2-(4-chlorobenzoyl)-7-methoxy-1-benzofuran-3-yl]pyridine-4-carboxamide CAS No. 929429-20-9](/img/structure/B2559718.png)
N-[2-(4-chlorobenzoyl)-7-methoxy-1-benzofuran-3-yl]pyridine-4-carboxamide
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Overview
Description
N-[2-(4-chlorobenzoyl)-7-methoxy-1-benzofuran-3-yl]pyridine-4-carboxamide is a complex organic compound that features a benzofuran core, a pyridine ring, and a chlorobenzoyl group. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(4-chlorobenzoyl)-7-methoxy-1-benzofuran-3-yl]pyridine-4-carboxamide typically involves multi-step organic reactions. One common method includes the initial formation of the benzofuran core, followed by the introduction of the chlorobenzoyl group and the pyridine ring. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance the scalability and reproducibility of the synthesis process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and benzofuran moieties.
Reduction: Reduction reactions can target the carbonyl groups within the structure.
Substitution: The chlorobenzoyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines and thiols can be employed under basic or acidic conditions.
Major Products Formed: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
Anticancer Properties
Recent studies have highlighted the anticancer potential of N-[2-(4-chlorobenzoyl)-7-methoxy-1-benzofuran-3-yl]pyridine-4-carboxamide. The compound has shown efficacy against various cancer cell lines, including lung (A549) and cervical (HeLa) cancer cells.
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In Vitro Studies :
- The compound was evaluated using the MTT assay to determine cytotoxicity.
- IC50 Values : The most potent derivatives exhibited IC50 values lower than those of established chemotherapeutics like doxorubicin, indicating enhanced efficacy in inhibiting cancer cell proliferation.
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Mechanism of Action :
- Molecular docking studies suggest that the compound interacts with critical signaling pathways involved in cancer progression, such as the extracellular signal-regulated kinase (ERK) and fibroblast growth factor receptor (FGFR) pathways.
- The compound may induce apoptosis in cancer cells through these interactions.
Anti-inflammatory Effects
The compound's structural features suggest potential anti-inflammatory properties. It is hypothesized to target prostaglandin G/H synthase, influencing the arachidonic acid pathway and modulating inflammatory responses.
Study 1: Anticancer Efficacy
A study published in the European Journal of Medicinal Chemistry explored various substituted benzofuran derivatives, including this compound. Results indicated that halogen substitutions enhanced anticancer activity compared to non-halogenated counterparts, positioning this compound as a lead candidate for further development in cancer therapy.
Study 2: In Vivo Studies
Preliminary in vivo studies demonstrated promising results, where administration of the compound led to reduced tumor sizes in animal models compared to control groups. Further pharmacokinetic studies are necessary to assess absorption, distribution, metabolism, and excretion (ADME) profiles.
Mechanism of Action
The mechanism of action of N-[2-(4-chlorobenzoyl)-7-methoxy-1-benzofuran-3-yl]pyridine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
- 2-(4-chlorobenzoyl)pyridine
- 4-chlorophenyl-2-pyridylmethanone
- 2-(4-chlorophenyl)carbonylpyridine
Comparison: N-[2-(4-chlorobenzoyl)-7-methoxy-1-benzofuran-3-yl]pyridine-4-carboxamide stands out due to its benzofuran core, which imparts unique electronic and steric properties. This makes it distinct from other similar compounds that may lack the benzofuran moiety or have different substituents, leading to variations in their chemical behavior and biological activities .
Biological Activity
N-[2-(4-chlorobenzoyl)-7-methoxy-1-benzofuran-3-yl]pyridine-4-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Structure and Composition
The molecular formula of this compound is C23H15ClN2O3, with a molecular weight of approximately 407.8 g/mol. The compound features a complex structure that includes a benzofuran moiety, which is significant for its biological activity.
Property | Details |
---|---|
Molecular Formula | C23H15ClN2O3 |
Molecular Weight | 407.8 g/mol |
Purity | Typically >95% |
The biological activity of this compound has been explored in various studies, particularly focusing on its role as an inhibitor of specific enzymes and receptors.
- Inhibition of Enzymes : The compound has shown potential as an inhibitor of serine hydrolases, particularly α/β-hydrolase domain-containing enzymes (ABHDs). Research indicates that modifications to the compound's structure can enhance its selectivity and potency against these targets .
- Anticancer Activity : Preliminary studies suggest that this compound may exhibit anticancer properties by inducing apoptosis in cancer cell lines. The presence of the benzofuran moiety is believed to contribute to this effect by modulating cell signaling pathways involved in cell survival and proliferation.
- Anti-inflammatory Effects : Some studies have indicated that the compound may possess anti-inflammatory properties, potentially through the inhibition of specific inflammatory mediators .
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Study 1 : A study focused on the structure–activity relationship (SAR) revealed that modifications to the chlorobenzoyl group significantly affected the compound's inhibitory potency against ABHDs. The most potent derivatives exhibited IC50 values in the low micromolar range .
- Study 2 : In vitro assays demonstrated that the compound could induce apoptosis in various cancer cell lines, including breast and colon cancer cells. The mechanism was linked to the activation of caspase pathways, suggesting a potential role as a therapeutic agent in oncology .
- Study 3 : An investigation into the anti-inflammatory properties showed that this compound could reduce the production of pro-inflammatory cytokines in activated macrophages, indicating its potential use in treating inflammatory diseases .
Properties
IUPAC Name |
N-[2-(4-chlorobenzoyl)-7-methoxy-1-benzofuran-3-yl]pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15ClN2O4/c1-28-17-4-2-3-16-18(25-22(27)14-9-11-24-12-10-14)21(29-20(16)17)19(26)13-5-7-15(23)8-6-13/h2-12H,1H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVQWNKPKRAVXNT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2NC(=O)C3=CC=NC=C3)C(=O)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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